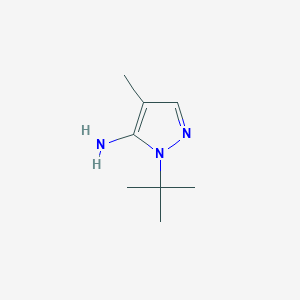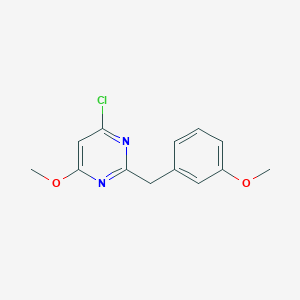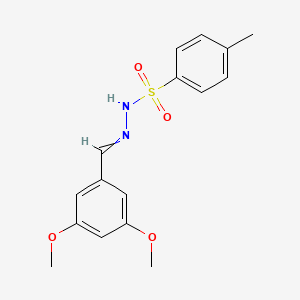
N''-(3,5-Dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with methoxy groups at the 3 and 5 positions of the benzylidene ring and a methyl group on the benzenesulfonohydrazide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3,5-dimethoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylidene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and as a ligand in the development of enzyme inhibitors.
Medicine: The compound’s potential as a tyrosinase inhibitor makes it a candidate for developing treatments for skin conditions such as melasma and freckles. It may also have applications in developing anticancer agents due to its ability to interact with specific molecular targets .
Industry: In the industrial sector, N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its role as an intermediate in various chemical processes highlights its versatility and importance in industrial applications .
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition occurs through the formation of a stable complex with the enzyme, blocking its catalytic activity .
Comparaison Avec Des Composés Similaires
3,5-Dimethoxybenzaldehyde: A precursor in the synthesis of N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide.
Benzylidenehydrazone Analogues: These compounds share a similar hydrazone linkage and are used in various applications, including as anticancer agents.
Uniqueness: N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of both methoxy and sulfonohydrazide groups, which confer specific chemical properties and reactivity
Propriétés
Formule moléculaire |
C16H18N2O4S |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-[(3,5-dimethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18N2O4S/c1-12-4-6-16(7-5-12)23(19,20)18-17-11-13-8-14(21-2)10-15(9-13)22-3/h4-11,18H,1-3H3 |
Clé InChI |
GCBBMYIHQHIDEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



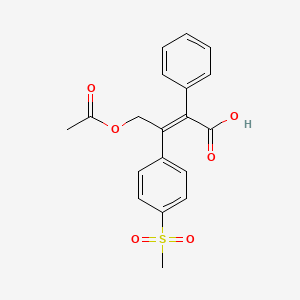
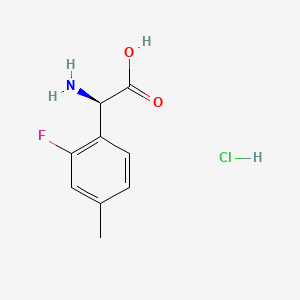
![(E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14045062.png)
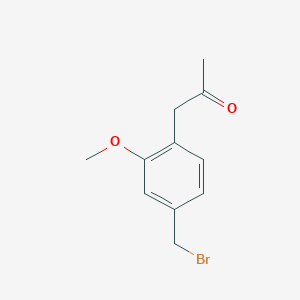
![2h-Pyrimido[1,2-a]pyrimidin-2-one,3,4,6,7,8,9-hexahydro-9-methyl-](/img/structure/B14045070.png)
![6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4'-piperidin]-5(6h)-one](/img/structure/B14045073.png)
